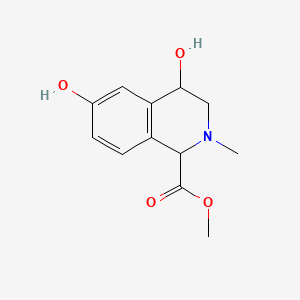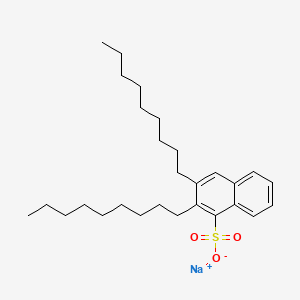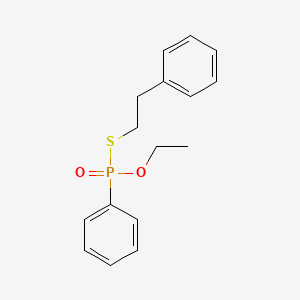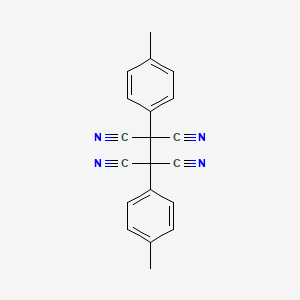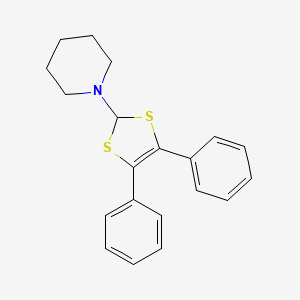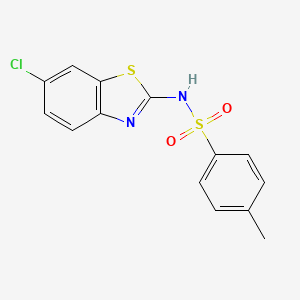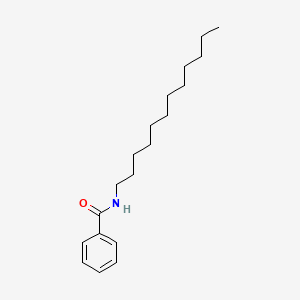
N-Dodecylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Dodecylbenzamide is an organic compound with the molecular formula C19H31NO. It is a benzamide derivative where the benzene ring is substituted with a dodecyl (C12H25) chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecylbenzamide can be synthesized through the direct condensation of benzoic acid and dodecylamine. This reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions often
Properties
CAS No. |
33140-65-7 |
|---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-dodecylbenzamide |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(21)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H,20,21) |
InChI Key |
PZYZDSMNHHDRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


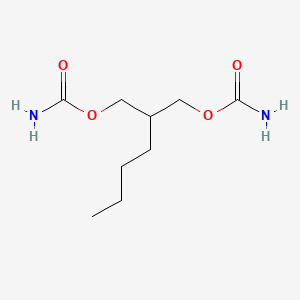
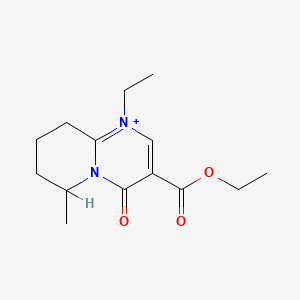
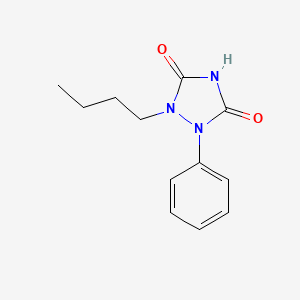
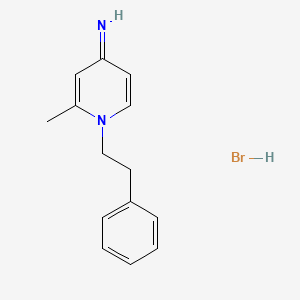
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
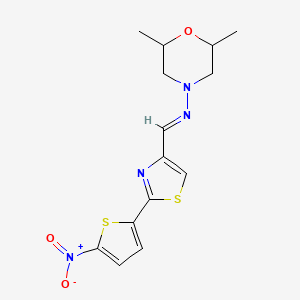
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
